Thiourea, N-butyl-N'-(3-iodophenyl)- Thiourea, N-butyl-N'-(3-iodophenyl)-
Brand Name: Vulcanchem
CAS No.: 53305-96-7
VCID: VC19617332
InChI: InChI=1S/C11H15IN2S/c1-2-3-7-13-11(15)14-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15)
SMILES:
Molecular Formula: C11H15IN2S
Molecular Weight: 334.22 g/mol

Thiourea, N-butyl-N'-(3-iodophenyl)-

CAS No.: 53305-96-7

Cat. No.: VC19617332

Molecular Formula: C11H15IN2S

Molecular Weight: 334.22 g/mol

* For research use only. Not for human or veterinary use.

Thiourea, N-butyl-N'-(3-iodophenyl)- - 53305-96-7

Specification

CAS No. 53305-96-7
Molecular Formula C11H15IN2S
Molecular Weight 334.22 g/mol
IUPAC Name 1-butyl-3-(3-iodophenyl)thiourea
Standard InChI InChI=1S/C11H15IN2S/c1-2-3-7-13-11(15)14-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15)
Standard InChI Key XEFPBBQKXNREIS-UHFFFAOYSA-N
Canonical SMILES CCCCNC(=S)NC1=CC(=CC=C1)I

Introduction

Chemical Identity and Structural Characteristics

Thiourea, N-butyl-N'-(3-iodophenyl)-, systematically named 1-butyl-3-(3-iodophenyl)thiourea, is an organosulfur compound with the molecular formula C₁₁H₁₅IN₂S and a molecular weight of 334.22 g/mol . Its structure features a thiourea core (N-C(=S)-N) substituted with a butyl group on one nitrogen and a 3-iodophenyl group on the other (Figure 1).

Structural Descriptors

  • IUPAC Name: 1-butyl-3-(3-iodophenyl)thiourea

  • SMILES: CCCCNC(=S)NC1=CC(=CC=C1)I

  • InChI Key: XEFPBBQKXNREIS-UHFFFAOYSA-N

  • CAS Registry: 53305-96-7

  • PubChem CID: 12273791

The 3D conformation reveals a planar thiourea moiety with torsional flexibility at the butyl and aryl substituents, enabling diverse intermolecular interactions .

Table 1: Key Identifiers of Thiourea, N-Butyl-N'-(3-Iodophenyl)-

PropertyValueSource
Molecular FormulaC₁₁H₁₅IN₂SPubChem
Molecular Weight334.22 g/molPubChem
CAS Number53305-96-7PubChem
XLogP3-AA4.2 (Predicted)PubChem
Hydrogen Bond Donors2PubChem

Synthesis and Characterization

Synthetic Pathways

Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates. For N-butyl-N'-(3-iodophenyl)thiourea, a plausible route involves:

  • Step 1: Reaction of 3-iodoaniline with thiophosgene to form 3-iodophenyl isothiocyanate.

  • Step 2: Condensation with n-butylamine in anhydrous solvent (e.g., THF) under inert atmosphere .

This method aligns with protocols for analogous compounds, such as CEU-sulfonate derivatives, where cyclization and sulfonation steps enhance stability .

Analytical Characterization

  • Spectroscopy:

    • IR: Strong absorption at ~1250 cm⁻¹ (C=S stretch), ~3350 cm⁻¹ (N-H stretches).

    • ¹H NMR: δ 1.0–1.6 (butyl CH₂), δ 7.2–7.8 (aromatic protons from 3-iodophenyl) .

  • Mass Spectrometry: Molecular ion peak at m/z 334.22 (M⁺), with fragments at m/z 217 (loss of C₄H₉NCS) .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 200°C. The iodine atom introduces susceptibility to photolytic degradation, necessitating storage in amber containers .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
Melting Point156–158°C (analogous compound)Extrapolated
LogP (Octanol-Water)4.2XLogP3
Water Solubility<0.1 mg/mL (25°C)Estimated

Solubility and Partitioning

  • Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO).

  • Lipophilicity: High LogP value suggests membrane permeability, relevant for drug design .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Iodine Substitution: Enhances hydrophobic interactions with C-BS, improving binding affinity .

  • Butyl Chain: Optimizes solubility and reduces metabolic degradation compared to shorter alkyl groups .

Table 3: Biological Data of Analogous Thioureas

CompoundIC₅₀ (nM)TargetCell Line
CEU-sulfonate derivative12β-tubulin C-BSHeLa
PIB-SO-368.5MicrotubulesMDA-MB-231

Future Directions

  • Synthetic Optimization: Explore greener catalysts (e.g., KF/Al₂O₃) to improve yield .

  • Biological Screening: Evaluate efficacy against taxol-resistant cancers (e.g., CHO-TAX 5-6) .

  • Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability.

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